

# Spectroscopic and Synthetic Profile of 2-Carbomethoxy-5-iodobenzenesulfonamide: A Technical Guide

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## Compound of Interest

**Compound Name:** *2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester*

**Cat. No.:** B183742

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This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 2-carbomethoxy-5-iodobenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended to serve as a comprehensive resource, presenting quantitative data in a clear, tabular format, outlining detailed experimental protocols, and visualizing relevant biological pathways.

## Spectroscopic Data

The structural integrity of 2-carbomethoxy-5-iodobenzenesulfonamide has been confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.24	s	1H	Ar-H
8.19	d, J=8.0 Hz	1H	Ar-H
7.62	d, J=8.0 Hz	1H	Ar-H
10.2	br s	1H	SO <sub>2</sub> NH
3.9 (assumed)	s	3H	OCH <sub>3</sub>

Note: The chemical shift for the methoxy group protons is assumed based on typical values for methyl esters and was not explicitly stated in the available literature.

### Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350-3250	Strong, Broad	N-H Stretch (Sulfonamide)
1720-1700	Strong	C=O Stretch (Ester)
1350-1310	Strong	S=O Asymmetric Stretch
1160-1120	Strong	S=O Symmetric Stretch
1250-1200	Strong	C-O Stretch (Ester)
850-800	Strong	C-I Stretch

Note: The IR data is predicted based on characteristic functional group absorptions as specific experimental data was not available in the searched literature.

### Table 3: Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
341.9	-	[M+H] <sup>+</sup> (Calculated for C <sub>8</sub> H <sub>8</sub> INO <sub>4</sub> S)
310.9	-	[M-OCH <sub>3</sub> ] <sup>+</sup>
247.9	-	[M-SO <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

Note: The mass spectrometry data is predicted based on the molecular weight and expected fragmentation patterns. Specific experimental mass spectra were not found in the available literature.

## Experimental Protocols

The following protocols are based on the synthesis of 2-carbomethoxy-5-iodobenzenesulfonamide as described in the literature.[\[1\]](#)

### Synthesis of 2-Carbomethoxy-5-iodobenzenesulfonamide

The synthesis involves a multi-step process starting from p-nitrotoluene. The key final step is the esterification of 6-iodosaccharin.

#### Materials:

- 6-Iodosaccharin
- Methanol
- Concentrated Sulfuric Acid

#### Procedure:

- A mixture of 6-iodosaccharin and an excess of methanol is prepared.
- A catalytic amount of concentrated sulfuric acid is added to the mixture.

- The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by recrystallization to yield 2-methoxycarbonyl-5-iodobenzene sulfonamide.[1]

## Spectroscopic Characterization

<sup>1</sup>H NMR Spectroscopy:

<sup>1</sup>H NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to an internal standard.[1]

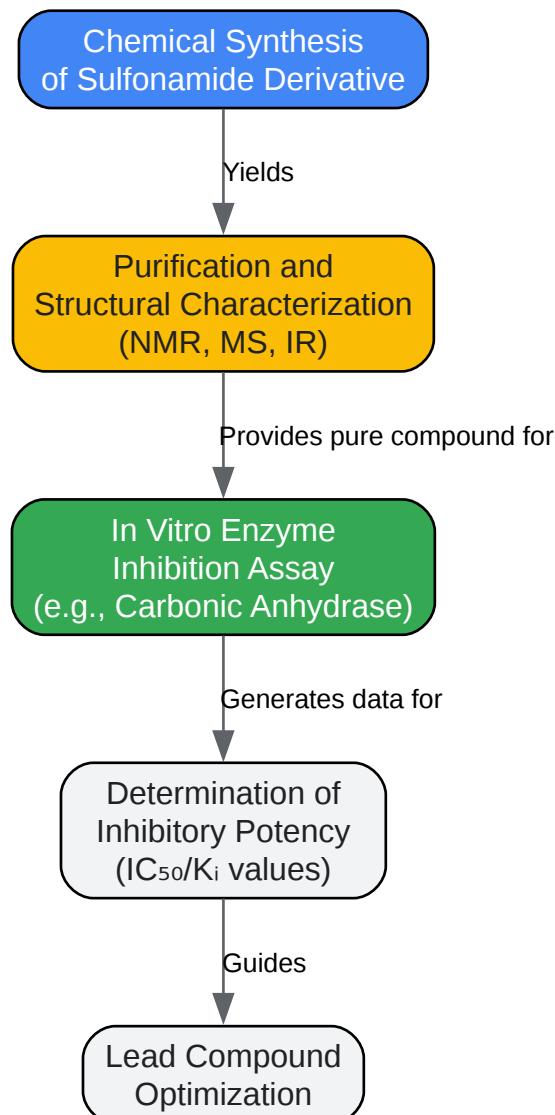
## Biological Context: Carbonic Anhydrase Inhibition

Sulfonamide derivatives are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4][5] This enzymatic activity is crucial in various physiological processes, including pH regulation, CO<sub>2</sub> and ion transport, and biosynthetic reactions.[3][4] The inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3][5]

The inhibitory action of sulfonamides on carbonic anhydrase is a key example of enzyme-inhibitor interaction. The following diagram illustrates the generalized mechanism of this inhibition.

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

The workflow for identifying and characterizing enzyme inhibitors like sulfonamides often follows a structured path from synthesis to biological evaluation.



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Caption: Workflow for Sulfonamide-based Enzyme Inhibitor Discovery.

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